

A Guide to the Spectroscopic Characterization of 2-Amino-4-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: 2-Amino-4-(hydroxymethyl)phenol

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **2-Amino-4-(hydroxymethyl)phenol** (CAS: 52820-13-0), a key intermediate in pharmaceutical and chemical synthesis.^{[1][2]} In the absence of a complete, published experimental dataset in a single source, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's spectral features for identification, quality control, and reaction monitoring. The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structure and its spectral output.

Introduction and Molecular Structure

2-Amino-4-(hydroxymethyl)phenol is a substituted phenol containing three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a primary benzylic alcohol (-CH₂OH). The relative positions of these groups on the benzene ring dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint. Accurate characterization is paramount for ensuring purity and confirming structural integrity during synthetic processes.

The molecular formula is C₇H₉NO₂, with a monoisotopic mass of approximately 139.063 Da.^[1]
^[3] Understanding the interplay of the electron-donating effects of the amine and hydroxyl

groups and the substitution pattern is crucial for interpreting the spectral data that follows.

Figure 1: Molecular structure of **2-Amino-4-(hydroxymethyl)phenol** with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis is based on the chemical environment of ^1H (proton) and ^{13}C (carbon) nuclei.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene, amine, and hydroxyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating -OH and -NH₂ groups increase electron density on the aromatic ring, shifting the ring protons to a higher field (lower ppm) than those of unsubstituted benzene (δ 7.34).

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---------------------|--------------------------|--------------------------|-------------|--|
| Ar-H (H-6) | ~6.65 | Doublet (d) | 1H | Ortho to -OH and meta to -NH ₂ . Coupled to H-5. |
| Ar-H (H-5) | ~6.75 | Doublet of doublets (dd) | 1H | Ortho to -CH ₂ OH and meta to -OH. Coupled to H-6 and H-3. |
| Ar-H (H-3) | ~6.85 | Doublet (d) | 1H | Ortho to -NH ₂ and meta to -CH ₂ OH. Coupled to H-5. |
| -CH ₂ OH | ~4.40 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen atom. |
| -NH ₂ | ~4.90 | Broad Singlet (br s) | 2H | Labile protons, signal may broaden or exchange. |
| Ar-OH | ~8.90 | Broad Singlet (br s) | 1H | Phenolic proton, acidic. Signal position is concentration-dependent. |

| -CH₂OH | ~5.10 | Broad Singlet (br s) | 1H | Alcoholic proton, labile. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-d₆ is chosen as a solvent because it allows for the observation of exchangeable -OH and -NH₂ protons.[\[4\]](#)

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups.

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---------------------------|--------------------------|--|
| C-1 (-OH) | ~145.0 | Aromatic carbon attached to the highly electronegative oxygen. |
| C-2 (-NH ₂) | ~138.0 | Aromatic carbon attached to nitrogen. |
| C-4 (-CH ₂ OH) | ~130.0 | Substituted aromatic carbon. |
| C-3 | ~115.0 | Aromatic CH, influenced by adjacent -NH ₂ and -CH ₂ OH groups. |
| C-5 | ~118.0 | Aromatic CH, influenced by adjacent -CH ₂ OH and C-6. |
| C-6 | ~114.0 | Aromatic CH, influenced by adjacent -OH and -NH ₂ groups. |

| -CH₂OH | ~62.5 | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh 5-10 mg of **2-Amino-4-(hydroxymethyl)phenol** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).^[5] Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the probe to the sample.
 - Acquire a standard one-dimensional proton spectrum over a spectral width of 12-16 ppm.
 - Employ a relaxation delay of 1-2 seconds and co-add 16-32 scans for a good signal-to-noise ratio.^[5]
 - Reference the spectrum to the residual DMSO solvent peak at δ 2.50.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum over a spectral width of 200-240 ppm.
 - Use a relaxation delay of 2-5 seconds and co-add 1024-4096 scans.^[5]
 - Reference the spectrum to the DMSO solvent peak at δ 39.52.
- Confirmation of -OH/-NH₂ protons: To confirm the identity of the labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ^1H spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear due to hydrogen-deuterium exchange.^[6]

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of **2-Amino-4-(hydroxymethyl)phenol** will be dominated by strong, broad absorptions from the O-H and N-H bonds in the high-wavenumber region.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity | Functional Group |
|--------------------------------|--------------------------|---------------|--|
| 3400 - 3200 | O-H and N-H Stretching | Strong, Broad | Phenol (-OH), Alcohol (-OH), Amine (-NH ₂) |
| 3050 - 3010 | C-H Stretching | Medium | Aromatic C-H |
| 2950 - 2850 | C-H Stretching | Medium | Aliphatic C-H (-CH ₂ -) |
| 1620 - 1580 | N-H Bending (Scissoring) | Medium-Strong | Primary Amine (-NH ₂) |
| 1600 - 1450 | C=C Stretching | Medium-Strong | Aromatic Ring |
| 1260 - 1180 | C-O Stretching | Strong | Phenolic C-O |
| 1080 - 1020 | C-O Stretching | Strong | Primary Alcohol C-O |

| 850 - 800 | C-H Bending (Out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |

Insight: The most characteristic feature will be the very broad envelope between 3400 and 3200 cm⁻¹, which is a composite of two O-H stretches (phenolic and alcoholic) and the symmetric/asymmetric N-H stretches of the primary amine.^[7]^[8] The presence of strong C-O stretching bands around 1200 cm⁻¹ and 1050 cm⁻¹ further confirms the phenol and alcohol moieties.^[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- **Data Acquisition:**

- Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum from 4000 to 400 cm^{-1} . Co-add 16-32 scans at a resolution of 4 cm^{-1} to ensure a high-quality spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, **2-Amino-4-(hydroxymethyl)phenol** is expected to show a clear molecular ion peak and several characteristic fragment ions.

- Molecular Ion ($\text{M}^{+\bullet}$): The molecular ion peak should appear at a mass-to-charge ratio (m/z) of 139, corresponding to the molecular weight of the compound ($\text{C}_7\text{H}_9\text{NO}_2$).[1]
- Key Fragmentations:
 - m/z 122: Loss of a hydroxyl radical ($\bullet\text{OH}$) from the benzylic alcohol, or loss of NH_3 (ammonia).
 - m/z 121: Loss of H_2O (18 Da) from the molecular ion. This is a common fragmentation for alcohols.
 - m/z 110: Loss of the formaldehyde radical ($\bullet\text{CH}_2\text{OH}$, 31 Da).
 - m/z 108: Loss of CH_2O (30 Da) followed by loss of $\text{H}\bullet$.
 - m/z 81: Further fragmentation of the aromatic ring.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z Value | Proposed Fragment | Identity |
|-----------|---------------------------|----------------------------------|
| 139 | $[C_7H_9NO_2]^{+\bullet}$ | Molecular Ion ($M^{+\bullet}$) |
| 121 | $[M - H_2O]^{+\bullet}$ | Loss of water |
| 110 | $[M - \bullet CH_2OH]^+$ | Loss of hydroxymethyl radical |

| 108 | $[C_6H_6NO]^+$ | Benzylic cleavage |

Note: PubChemLite provides predicted collision cross-section data for various adducts, which is useful for advanced LC-MS analysis. For the $[M+H]^+$ adduct, the predicted m/z is 140.07060. [\[3\]](#)

Experimental Protocol for Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use a standard electron ionization source with an electron energy of 70 eV.
- **Mass Analysis:** Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and correlate major fragment ions with logical bond cleavages of the parent structure.

Conclusion

The spectroscopic profile of **2-Amino-4-(hydroxymethyl)phenol** is uniquely defined by its combination of aromatic, amine, and alcohol functionalities. This guide provides a robust predictive framework for its characterization by 1H NMR, ^{13}C NMR, IR, and MS. The predicted data, summarized below, serves as a reliable benchmark for confirming the identity and purity of this compound in a research or industrial setting. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data for confident structural verification.

Summary Table of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value / Range |
|---------------------|---|--|
| ¹ H NMR | Aromatic Protons | δ 6.6 - 6.9 ppm |
| | Methylene Protons (-CH ₂ OH) | δ ~4.4 ppm |
| ¹³ C NMR | Aromatic Carbons | δ 114 - 145 ppm |
| | Aliphatic Carbon (-CH ₂ OH) | δ ~62.5 ppm |
| IR | O-H / N-H Stretch | 3400 - 3200 cm ⁻¹ (Strong, Broad) |
| | C-O Stretch (Phenol/Alcohol) | 1260-1180 cm ⁻¹ / 1080-1020 cm ⁻¹ (Strong) |
| MS (EI) | Molecular Ion (M ⁺ •) | m/z 139 |

| | Major Fragment | m/z 121 ([M - H₂O]⁺•) |

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